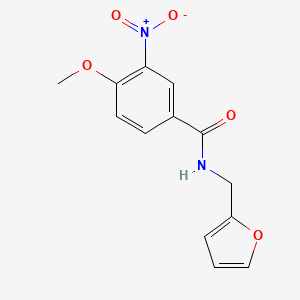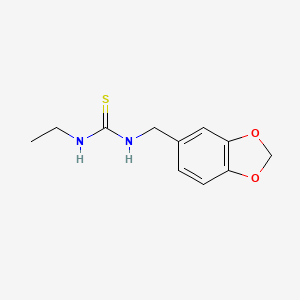
N-(5-bromo-8-quinolinyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-8-quinolinyl)-4-methylbenzamide, also known as BQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQA is a derivative of quinoline, which is known for its diverse biological activities, including antimalarial, antitumor, and anti-inflammatory properties. BQA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects, including antitumor, antimalarial, and anti-inflammatory properties. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has several advantages for lab experiments, including its easy synthesis, high stability, and diverse biological activities. N-(5-bromo-8-quinolinyl)-4-methylbenzamide can be synthesized using various methods, and it is stable under a wide range of conditions. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide exhibits diverse biological activities, making it a useful tool for studying various biological processes. However, N-(5-bromo-8-quinolinyl)-4-methylbenzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit cytotoxicity at high concentrations, and its limited solubility in aqueous solutions can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-8-quinolinyl)-4-methylbenzamide, including the development of new antitumor and antimalarial drugs, the synthesis of new fluorescent probes for metal ion detection, and the development of new MOFs for catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromo-8-quinolinyl)-4-methylbenzamide and its potential toxicity. Overall, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has great potential for various applications in science and medicine, and further research on this compound is warranted.
Métodos De Síntesis
N-(5-bromo-8-quinolinyl)-4-methylbenzamide can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of sulfuric acid and a source of nitrogen. The Friedlander synthesis involves the condensation of an arylamine with a carbonyl compound in the presence of a Lewis acid catalyst. Among these methods, the Pfitzinger reaction is the most commonly used for the synthesis of N-(5-bromo-8-quinolinyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to possess antimalarial activity, making it a potential candidate for the development of new antimalarial drugs. In biochemistry, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been used as a fluorescent probe for the detection of metal ions, including zinc and copper. In materials science, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-4-6-12(7-5-11)17(21)20-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINBBDPQGXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

